molecular formula C21H23N3O2S B2553112 N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-71-7

N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2553112
M. Wt: 381.49
InChI Key: DQJSFFIFOFHVOR-UHFFFAOYSA-N
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Description

The compound N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a heterocyclic compound that is likely to have a complex structure involving a cyclohepta[4,5]thieno[2,3-d]pyrimidin core. While the specific compound is not directly studied in the provided papers, similar heterocyclic compounds have been synthesized and characterized, which can give insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can be optimized to improve yields and selectivity. The first paper describes a one-pot synthesis of a related heterocyclic compound, which suggests that a similar approach might be applicable for the synthesis of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide. The synthesis is characterized by spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, which are essential for confirming the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using single-crystal X-ray diffraction methods, as demonstrated in the first paper. Additionally, density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict various properties of the molecule. For the compound , similar methods could be employed to determine its precise molecular structure and to compare experimental data with theoretical predictions .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be complex due to the presence of multiple reactive sites. Although the provided papers do not directly address the chemical reactions of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide, they do provide insights into the types of reactions that similar compounds can undergo. For instance, the formation of metal complexes as described in the second paper indicates that the compound may also form complexes with transition metals, which could be relevant for its reactivity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be inferred from spectroscopic data and computational studies. The first paper provides a detailed analysis of the vibrational wavenumbers, chemical shifts, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of a related compound. These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its interactions with other molecules. The second paper discusses the use of elemental analysis, molar conductance, and magnetic susceptibility to characterize metal complexes of a similar heterocyclic compound, which could be relevant for understanding the properties of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research by Harb, Hussein, and Mousa (2006) elaborates on the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of acetoacetanilides in generating complex heterocyclic structures. Their work provides a foundation for understanding the synthetic routes that could be explored with N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide as a key intermediate or target molecule (Harb, Hussein, & Mousa, 2006).

Pharmacological Research

Farghaly et al. (2012) discussed the synthesis of new fused heterocycles of 5α-reductase inhibitors, presenting a pathway that might be relevant for compounds structurally related to N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide. Their findings underline the potential medicinal applications of such compounds, particularly in the context of enzyme inhibition (Farghaly, Gomha, Abbas, & Abdalla, 2012).

Novel Synthetic Pathways

Loidreau et al. (2013) explored microwave-assisted synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, presenting a rapid and efficient method for constructing complex molecules. This research could potentially be applicable to the synthesis or modification of N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide, highlighting innovative approaches in organic synthesis (Loidreau, Dubouilh-Benard, Marchand, Nourrisson, Duflos, Buquet, Corbière, & Besson, 2013).

properties

IUPAC Name

N-benzyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-18(22-13-14-7-3-1-4-8-14)12-11-17-23-20(26)19-15-9-5-2-6-10-16(15)27-21(19)24-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJSFFIFOFHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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